molecular formula C18H17ClN2O2S B2810488 N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide CAS No. 327078-00-2

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide

Cat. No.: B2810488
CAS No.: 327078-00-2
M. Wt: 360.86
InChI Key: WOTKZEYZVKPIOR-UHFFFAOYSA-N
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Description

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chlorobenzyl group, and a methylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide is unique due to the presence of the methylfuran moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c1-12-2-7-15(23-12)8-9-17(22)21-18-20-11-16(24-18)10-13-3-5-14(19)6-4-13/h2-7,11H,8-10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTKZEYZVKPIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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